4-Ethylcyclohexanone oxime
Overview
Description
4-Ethylcyclohexanone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 4-ethylcyclohexanone, a ketone, through the formation of an oxime. Oximes are known for their stability and are often used as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylcyclohexanone oxime can be synthesized through the reaction of 4-ethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the oxime is formed.
Industrial Production Methods: On an industrial scale, the production of oximes often involves the use of catalysts to enhance the reaction efficiency. For example, the ammoximation process, which involves the reaction of a ketone with ammonia and hydrogen peroxide in the presence of a titanium silicalite catalyst, can be employed. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylcyclohexanone oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used
Scientific Research Applications
4-Ethylcyclohexanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Oximes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Some oximes are used as antidotes for poisoning by organophosphates.
Industry: Oximes are used in the production of polymers, such as nylon, through processes like the Beckmann rearrangement .
Mechanism of Action
The mechanism of action of 4-ethylcyclohexanone oxime involves its ability to form stable complexes with various substrates. In biological systems, oximes can reactivate enzymes that have been inhibited by organophosphates by binding to the active site and displacing the inhibitor. This reactivation process is crucial in the treatment of poisoning by nerve agents .
Comparison with Similar Compounds
Cyclohexanone oxime: Similar in structure but lacks the ethyl group.
4-Methylcyclohexanone oxime: Similar but has a methyl group instead of an ethyl group.
Cyclohexanone oxime ethers: These compounds have an ether group attached to the oxime.
Uniqueness: 4-Ethylcyclohexanone oxime is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
N-(4-ethylcyclohexylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-8(9-10)6-4-7/h7,10H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVASDVOMMPVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(=NO)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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